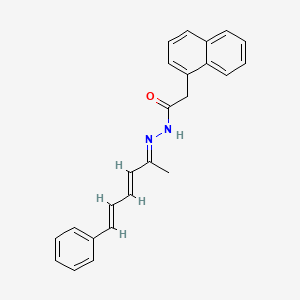
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(1-naphthyl)acetohydrazide
Vue d'ensemble
Description
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(1-naphthyl)acetohydrazide, also known as MPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPA is a hydrazide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(1-naphthyl)acetohydrazide is not fully understood, but it is believed to involve the formation of a complex between this compound and the target molecule. For example, in the case of copper ions, this compound is thought to form a complex with the copper ions, leading to changes in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its ability to bind to copper ions, this compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(1-naphthyl)acetohydrazide in lab experiments is its selectivity for copper ions. This selectivity allows for the detection of copper in biological samples with high sensitivity and specificity. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.
However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several areas of future research that could be explored with N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(1-naphthyl)acetohydrazide. One promising area is the development of this compound-based fluorescent probes for the detection of other metal ions. Additionally, further investigation into the mechanism of action of this compound could provide insights into its potential as an anti-cancer agent. Finally, the development of this compound analogs with improved selectivity and reduced cytotoxicity could lead to the development of new tools for scientific research.
Applications De Recherche Scientifique
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-(1-naphthyl)acetohydrazide has been widely studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, this compound has been investigated for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19(10-5-6-13-20-11-3-2-4-12-20)25-26-24(27)18-22-16-9-15-21-14-7-8-17-23(21)22/h2-17H,18H2,1H3,(H,26,27)/b10-5+,13-6+,25-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHPJXKWQOTTMK-OIEMVLAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C=CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C=C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3860538.png)
![N'-[4-(diethylamino)benzylidene]-2-(2-naphthyloxy)propanohydrazide](/img/structure/B3860548.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3860569.png)
![4-(4-pyridinyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3860580.png)


![benzaldehyde [4-(2-thienyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3860601.png)
acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3860609.png)

![5-amino-3-{1-cyano-2-[2-(trifluoromethyl)phenyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3860617.png)
![1-methyl-1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]-4-penten-1-yl acetate](/img/structure/B3860625.png)
![N'-[2-(allyloxy)-5-bromobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B3860628.png)
![4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3860634.png)
